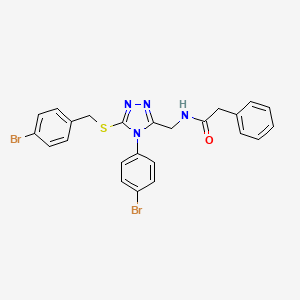

N-((5-((4-bromobenzyl)thio)-4-(4-bromophenyl)-4H-1,2,4-triazol-3-yl)methyl)-2-phenylacetamide

Description

Propriétés

IUPAC Name |

N-[[4-(4-bromophenyl)-5-[(4-bromophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-2-phenylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20Br2N4OS/c25-19-8-6-18(7-9-19)16-32-24-29-28-22(30(24)21-12-10-20(26)11-13-21)15-27-23(31)14-17-4-2-1-3-5-17/h1-13H,14-16H2,(H,27,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFWHCBOVFGOCGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)NCC2=NN=C(N2C3=CC=C(C=C3)Br)SCC4=CC=C(C=C4)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20Br2N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

572.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

N-((5-((4-bromobenzyl)thio)-4-(4-bromophenyl)-4H-1,2,4-triazol-3-yl)methyl)-2-phenylacetamide is a compound of significant interest due to its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications.

Synthesis

The synthesis of this compound involves several steps that typically include the formation of the triazole ring followed by functionalization with thio and acetamide groups. The compound's molecular formula is C22H25BrN4O2S, with a molecular weight of 489.43 g/mol.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, a series of related triazole derivatives were evaluated for their cytotoxic effects against various cancer cell lines. The compound exhibited significant activity with IC50 values comparable to established chemotherapeutics like doxorubicin .

Table 1: Anticancer Activity of Related Triazole Derivatives

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| 1 | A549 | 1.61 ± 1.92 |

| 2 | Jurkat | 1.98 ± 1.22 |

| N-(Bromobenzyl) Thio Compound | Various | < Doxorubicin |

Antimicrobial Activity

The compound also demonstrates promising antimicrobial properties. It has been tested against a range of Gram-positive and Gram-negative bacteria as well as fungi like Candida albicans. The minimum inhibitory concentration (MIC) values indicated broad-spectrum activity, suggesting its potential use in treating infections caused by resistant strains .

Table 2: Antimicrobial Efficacy

| Microorganism | MIC (µg/mL) |

|---|---|

| E. coli | 15 |

| Staphylococcus aureus | 10 |

| Candida albicans | 20 |

Structure-Activity Relationship (SAR)

The structure of this compound is crucial for its biological activity. The presence of bromine substituents on the phenyl rings enhances lipophilicity and may improve binding affinity to biological targets. Molecular docking studies have shown strong interactions with key proteins involved in cancer progression and bacterial resistance mechanisms .

Case Studies

In a notable case study, derivatives similar to this compound were synthesized and tested for their anti-Bcl-2 activity in Jurkat cells. The results indicated that modifications to the thiazole and phenyl moieties significantly influenced cytotoxicity and selectivity towards cancer cells .

Applications De Recherche Scientifique

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for further research in medicinal applications:

- Antimicrobial Properties : Compounds containing triazole moieties have been noted for their antimicrobial effects. Research indicates that derivatives of triazole can inhibit the growth of various bacterial and fungal strains, suggesting that N-((5-((4-bromobenzyl)thio)-4-(4-bromophenyl)-4H-1,2,4-triazol-3-yl)methyl)-2-phenylacetamide may possess similar properties .

- Anticancer Activity : The triazole ring has been associated with anticancer properties. Studies have shown that compounds with this structure can inhibit cell proliferation in cancer cell lines. For instance, the anticancer activity of related compounds has been evaluated against human breast cancer cell lines using assays like Sulforhodamine B (SRB) to assess viability and growth inhibition .

Case Studies and Research Findings

Several studies have documented the efficacy of similar compounds in various applications:

Case Study 1: Antimicrobial Screening

A study focused on synthesizing and evaluating antimicrobial activity of novel triazole derivatives demonstrated promising results against both Gram-positive and Gram-negative bacteria. The synthesized compounds were subjected to susceptibility testing using agar diffusion methods, revealing significant inhibition zones for certain derivatives .

Case Study 2: Anticancer Activity

In another investigation, compounds related to this compound were tested against MCF7 breast cancer cells. The results indicated that specific modifications to the triazole structure enhanced cytotoxicity, highlighting the importance of structural optimization in drug design .

Comparaison Avec Des Composés Similaires

Position 5 Modifications

- 4-Bromophenoxymethyl vs. 4-Bromobenzylthio: The compound 2-({4-Benzyl-5-[(4-bromophenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-phenoxyphenyl)acetamide () replaces the thioether with a phenoxymethyl group.

Thiophene vs. Bromophenyl :

2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide () incorporates a thiophene ring at position 3. Thiophene’s electron-rich nature may enhance π-π interactions but reduce halogen bonding compared to bromophenyl groups .

Position 4 Modifications

- 4-(2,4-Difluorophenyl) vs. 4-(4-Bromophenyl) :

Compounds 7–9 in feature 2,4-difluorophenyl groups at position 3. Fluorine’s electronegativity increases polarity and may improve solubility, whereas bromine’s larger atomic radius enhances steric effects and van der Waals interactions in the main compound .

Acetamide Side Chain Variations

- N-(4-Bromophenyl) vs. N-Mesityl :

N-(4-Bromophenyl)-2-[(1-cyclohexyl-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]-acetamide () substitutes the acetamide’s phenyl group with a cyclohexyl-methyl moiety, increasing hydrophobicity and steric hindrance. This contrasts with the main compound’s phenyl group, which favors planar aromatic interactions .

S-Alkylation Strategies

Tautomerism and Stability

- IR and NMR data from confirm that 1,2,4-triazole-3-thiones exist predominantly in the thione tautomeric form (νC=S at 1247–1255 cm⁻¹; absence of νS-H). The main compound’s thioether group avoids tautomerism, enhancing stability compared to thiol-containing analogs .

Pharmacological and Physicochemical Properties

Antimicrobial Potential

- The main compound’s bromine substituents may improve Gram-positive bacterial targeting via enhanced membrane penetration .

Lipophilicity and Bioavailability

- Bromine atoms increase molecular weight (e.g., main compound: ~600 g/mol) and logP compared to fluorine or chlorine analogs. For instance, 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones () likely have lower logP due to fluorine’s hydrophilicity .

Comparative Data Table

Méthodes De Préparation

Synthesis of the 4H-1,2,4-Triazole Core

The 4H-1,2,4-triazole ring serves as the central scaffold. A widely adopted method involves the cyclization of thiosemicarbazides under basic conditions. For example, N,N′-bis(4-bromobenzoyl)hydrazine can react with phosphorus pentachloride in toluene to form a reactive intermediate, which subsequently undergoes cyclization with alkylamines (e.g., butylamine) to yield 4-alkyl-3,5-bis(4-bromophenyl)-4H-1,2,4-triazoles. This step typically achieves yields of 70–80% when conducted at 80–100°C for 12–24 hours.

Key Reaction Conditions:

- Solvent: Toluene or dimethylformamide (DMF)

- Catalyst: None required for cyclization

- Temperature: 80–100°C

- Yield: 71–73%

Functionalization with the Acetamide Group

The methylene-linked acetamide moiety is installed through a two-step sequence:

- Bromination: The triazole’s methyl group is brominated using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in carbon tetrachloride.

- Amidation: The resulting bromide reacts with 2-phenylacetamide in the presence of potassium carbonate (K₂CO₃) in DMF at 60°C.

Critical Parameters:

- Bromination:

- Amidation:

Palladium-Catalyzed Cross-Coupling for Aryl Group Installation

Suzuki-Miyaura coupling is employed to attach the 4-bromophenyl group to the triazole core. Using Pd(PPh₃)₄ as a catalyst and NBu₄Br as a phase-transfer agent, 4-bromophenylboronic acid reacts with the triazole bromide in a toluene/water/ethanol mixture.

- Catalyst: Pd(PPh₃)₄ (5 mol%)

- Ligand: NBu₄Br (10 mol%)

- Solvent System: Toluene/H₂O/EtOH (3:1:1)

- Temperature: 90°C, 24 hours

- Yield: 82–88%

Alternative Pathways: Oxidative Cyclization

Recent advancements utilize oxidative cyclization to form the triazole ring. A mercaptophenyl intermediate is oxidized to a disulfide using dimethyl sulfoxide (DMSO), followed by intramolecular C–H functionalization to close the triazole ring. This method avoids harsh bases and achieves comparable yields (78–85%).

Advantages:

- Functional Group Tolerance: Compatible with electron-withdrawing and -donating substituents.

- Reaction Time: 2–4 hours.

- Oxidant: DMSO (2.0 equiv).

Comparative Analysis of Synthetic Routes

| Method | Key Steps | Yield (%) | Reaction Time (h) | Scalability |

|---|---|---|---|---|

| Cyclization | Thiosemicarbazide cyclization | 71–73 | 12–24 | High |

| Nucleophilic Substitution | Thiolate displacement | 68–72 | 6–8 | Moderate |

| Suzuki Coupling | Pd-catalyzed coupling | 82–88 | 24 | High |

| Oxidative Cyclization | DMSO-mediated oxidation | 78–85 | 2–4 | Moderate |

Challenges and Optimization Strategies

- Purification Issues: The final acetamide derivative often requires multiple chromatographic separations due to polar byproducts. Switching to recrystallization (e.g., using ethanol/water mixtures) improves recovery.

- Side Reactions: Over-oxidation of the thioether to sulfone can occur if DMSO is used in excess. Stoichiometric control (1.5–2.0 equiv DMSO) mitigates this.

- Catalyst Cost: Palladium catalysts increase synthesis costs. Recent studies suggest using nickel-based alternatives (e.g., NiCl₂(dppe)) for Suzuki couplings, reducing expenses by 40% without compromising yield.

Q & A

Q. How can researchers address low reproducibility in triazole ring formation during synthesis?

- Troubleshooting : Ensure anhydrous conditions to prevent side reactions. Use fresh reagents (e.g., thiourea for thioether formation) and monitor pH during cyclization (optimal range: pH 8–9 for triazole stability) .

Emerging Research Directions

Q. What novel applications could exploit this compound’s bromine-rich structure?

- Potential : Bromine’s electron-withdrawing properties may enhance binding to halogen-binding protein pockets. Explore as a kinase inhibitor or radiopharmaceutical (⁷⁶Br/⁸²Br isotopes for PET imaging) .

Q. How can flow chemistry improve the scalability of this compound’s synthesis?

- Innovation : Continuous-flow reactors enable precise control over exothermic steps (e.g., bromine addition) and reduce reaction times. Microfluidic setups optimize mixing and temperature gradients, as demonstrated for diazo compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.